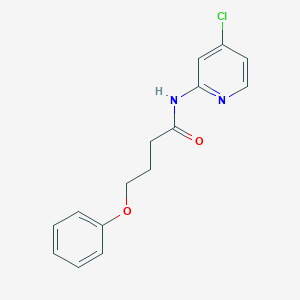
2-(4-methyl-2-oxopyridin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-2-oxopyridin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide, also known as MPPTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of 2-(4-methyl-2-oxopyridin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This pathway has been implicated in the pathogenesis of various neurodegenerative and inflammatory diseases, and the activation of this pathway by this compound may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to increase the expression of various antioxidant enzymes, such as heme oxygenase-1 and superoxide dismutase. This compound has also been shown to increase the levels of glutathione, a key antioxidant molecule in the body. These effects may contribute to the overall antioxidant and anti-inflammatory properties of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-methyl-2-oxopyridin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide for lab experiments is its well-established synthesis method and purity. This makes it easy to obtain and use in experiments. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-methyl-2-oxopyridin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, future research could explore the use of this compound in combination with other compounds to enhance its therapeutic effects. Finally, further studies are needed to explore the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 2-(4-methyl-2-oxopyridin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with thiosemicarbazide and isopropyl chloroacetate. The resulting product is then purified through recrystallization. This synthesis method has been well-established in the literature, and the purity of the final product can be confirmed through various analytical techniques, such as NMR and HPLC.
Scientific Research Applications
2-(4-methyl-2-oxopyridin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Properties
IUPAC Name |
2-(4-methyl-2-oxopyridin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-8(2)12-15-16-13(20-12)14-10(18)7-17-5-4-9(3)6-11(17)19/h4-6,8H,7H2,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYCRNDJOPTUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC(=O)NC2=NN=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7628905.png)
![(6-chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7628907.png)

![3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid](/img/structure/B7628919.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628922.png)
![1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7628927.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7628936.png)



![2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid](/img/structure/B7628974.png)
![1-(2,6-Dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B7628983.png)

![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)
